molecular formula C6H8ClNOS B13089873 2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol

2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol

Cat. No.: B13089873
M. Wt: 177.65 g/mol
InChI Key: GXBHVQUJFRZDTR-UHFFFAOYSA-N
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Description

2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H8ClNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol
  • 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one hydrochloride

Uniqueness

2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C6H8ClNOS

Molecular Weight

177.65 g/mol

IUPAC Name

2-amino-1-(5-chlorothiophen-3-yl)ethanol

InChI

InChI=1S/C6H8ClNOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3,5,9H,2,8H2

InChI Key

GXBHVQUJFRZDTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(CN)O)Cl

Origin of Product

United States

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